molecular formula C14H12N4O2S B5662119 2-(4-Oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetohydrazide

2-(4-Oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetohydrazide

Cat. No.: B5662119
M. Wt: 300.34 g/mol
InChI Key: PKVLXZKFXVVDOX-UHFFFAOYSA-N
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Description

2-(4-Oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetohydrazide is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core fused with a phenyl group and an acetohydrazide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetohydrazide typically involves the cyclization of 3-amino-thiophene-2-carboxamide derivatives. One common method includes the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[2,3-d]pyrimidin-4-ones . Another approach involves the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-(4-Oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The acetohydrazide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted acetohydrazides.

Scientific Research Applications

2-(4-Oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetohydrazide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets are still under investigation, but its potential as a therapeutic agent is promising .

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetohydrazide
  • 2-(6-Ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetohydrazide
  • 2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)propionic acid

Uniqueness

2-(4-Oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetohydrazide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its phenyl group and acetohydrazide moiety contribute to its potential as a versatile intermediate in organic synthesis and its promising biological activities .

Properties

IUPAC Name

2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S/c15-17-12(19)7-18-8-16-13-10(14(18)20)6-11(21-13)9-4-2-1-3-5-9/h1-6,8H,7,15H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVLXZKFXVVDOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(S2)N=CN(C3=O)CC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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